molecular formula C12H14FNO2 B1500553 (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone CAS No. 851883-00-6

(4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone

Cat. No.: B1500553
CAS No.: 851883-00-6
M. Wt: 223.24 g/mol
InChI Key: JSOIPJUBYSUGSF-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is an organic compound that features a fluorinated phenyl group and a hydroxy-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 3-hydroxy-piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of (4-Fluoro-phenyl)-(3-oxo-piperidin-1-yl)-methanone.

    Reduction: Formation of (4-Fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated and hydroxy-substituted piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers can enhance their thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxy group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylpiperazine: A piperazine derivative with similar structural features but different biological activity.

    4-Fluorophenylacetic acid: Contains a fluorinated phenyl group but lacks the piperidine ring.

    4-Fluorophenylacetylene: Features a fluorinated phenyl group with an acetylene moiety instead of a piperidine ring.

Uniqueness

(4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is unique due to the combination of a fluorinated phenyl group and a hydroxy-substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-fluorophenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)12(16)14-7-1-2-11(15)8-14/h3-6,11,15H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOIPJUBYSUGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671361
Record name (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851883-00-6
Record name (4-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxypiperidine (0.6 g, 5.93 mmol), 4-fluorobenzoic acid (0.83 g, 5.93 mmol), HOBT (0.8 g, 5.93 mmol), EDCI.HCl (1.7 g, 8.9 mmol) and dry triethylamine (1.66 mL, 11.86 mmol) in dry dichloromethane (30 mL) was kept under stirring overnight at ambient temperature, under nitrogen atmosphere. HCl 1N (30 mL) was then added and the phases separated. The organic layer was washed with HCl 1N (30 mL), with NaOH 1N (30 mL×2 times), then with water (30 mL). Evaporation of the organic solvent afforded (4-fluoro-phenyl)-(3-hydroxy-piperidin-1-yl)-methanone as a white oil (0.7 g).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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